molecular formula C8H14ClNO4 B6221535 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2757999-88-3

1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No. B6221535
CAS RN: 2757999-88-3
M. Wt: 223.7
InChI Key:
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Description

1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO4 and its molecular weight is 223.7. The purity is usually 95.
BenchChem offers high-quality 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxy-1-propanol", "glycine", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "tetrahydrofuran", "methanol", "diethyl ether" ], "Reaction": [ "1. Epoxide ring opening: 2,3-epoxy-1-propanol is reacted with glycine in the presence of hydrochloric acid to form 1-(aminomethyl)-3-(hydroxymethyl)propan-2-ol.", "2. Cyclization: The above product is cyclized using sodium hydroxide to form 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane.", "3. Carboxylation: The above product is carboxylated using carbon dioxide and sodium hydroxide to form 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.", "4. Hydrogenation: The above product is reduced using sodium borohydride in the presence of acetic acid to form 1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride.", "5. Purification: The final product is purified using a combination of solvents such as tetrahydrofuran, methanol, and diethyl ether." ] }

CAS RN

2757999-88-3

Molecular Formula

C8H14ClNO4

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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